Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate

Vue d'ensemble

Description

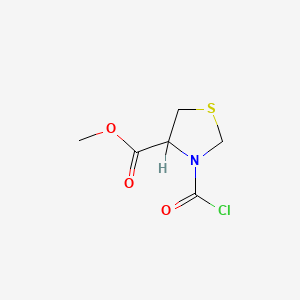

Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate is a chemical compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate typically involves the reaction of thiazolidine-4-carboxylic acid with phosgene (carbonyl chloride) in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorocarbonyl group undergoes nucleophilic substitution with amines, alcohols, and water, forming carboxamides, esters, or carboxylic acids, respectively. These reactions typically proceed in polar aprotic solvents (e.g., dichloromethane, THF) with a base (e.g., K₂CO₃, Et₃N) at ambient or reflux conditions .

Key Findings :

-

Reactions with primary amines exhibit higher yields compared to bulkier secondary amines due to steric hindrance.

-

Hydrolysis to the carboxylic acid derivative is quantitative under alkaline conditions .

Cyclization Reactions

The compound participates in intramolecular cyclizations to form tricyclic benzoxazines or isoindole derivatives when treated with bases like 1,8-diazabicycloundec-7-ene (DBU) or DBN .

Example :

Treatment with DBU in ethyl acetate induces cyclization to yield methyl (3R,10bR)-5-oxo-2,3-dihydro-10bH-[1.3]thiazolo[3,2-c][1.3]benzoxazine-3-carboxylate (87.5% yield) .

Mechanistic Insight :

-

Base-mediated deprotonation triggers ring closure via nucleophilic attack of the hydroxyl group on the chlorocarbonyl carbon .

-

Stereoselectivity arises from the chiral thiazolidine backbone, favoring the (3R,10bR) configuration .

Condensation with Nucleophiles

The chlorocarbonyl group reacts with thiourea and hydrazines to form thiazolidinones or hydrazide derivatives, pivotal in medicinal chemistry .

Reaction with Thiourea :

Under reflux in ethanol, the compound condenses with thiourea to yield 2-aminothiazolidin-4-one (55–65% yield) .

Reaction with Hydrazine Hydrate :

In methanol, hydrazine hydrate forms methyl 3-(hydrazinecarbonyl)thiazolidine-4-carboxylate , a precursor for hydrazone-based drug candidates .

Heterocyclic Functionalization

The thiazolidine ring undergoes further modifications, such as:

-

Oxidation : Controlled oxidation with H₂O₂ or mCPBA converts the thiazolidine sulfur to sulfoxide or sulfone derivatives .

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the nitrogen atom produces N-alkylated analogs .

Anticancer Agents:

Cyclized 2,4-disubstituted thiazoles derived from this compound show enhanced cytotoxicity (e.g., 9-fold increase against HepG-2 cells) .

Antitubercular Derivatives:

Condensation with hydrazines generates hydrazones with MIC values of 6.25–12.5 µg/mL against Mycobacterium tuberculosis .

Formaldehyde Scavengers:

Urinary metabolites like thiazolidine-4-carboxylic acid (TZCA) are quantified via chloroformate derivatization for biological monitoring .

Comparative Reactivity

The chlorocarbonyl group enhances reactivity compared to non-chlorinated analogs:

| Compound | Reaction Rate (k, s⁻¹) |

|---|---|

| Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate | 1.2 × 10⁻³ |

| Methyl thiazolidine-4-carboxylate | 3.5 × 10⁻⁵ |

Applications De Recherche Scientifique

Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate is a chemical compound belonging to the thiazolidine family, distinguished by its five-membered heterocyclic structure containing both sulfur and nitrogen atoms. It has a molecular formula of and a molar mass of approximately 209.65 g/mol. Due to its diverse biological activities and reactivity with various nucleophiles, this compound is recognized for its potential applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

This compound is mainly used as an intermediate in synthesizing bioactive compounds, with thiazolidines generally exhibiting anti-inflammatory, antimicrobial, and antidiabetic properties. The chlorocarbonyl group enhances its reactivity compared to other thiazolidines, enabling diverse synthetic applications.

Medicinal Chemistry

- Intermediate in Synthesis: this compound serves as a crucial intermediate in synthesizing compounds with potential therapeutic properties.

- Bioactive Compound Synthesis: It plays a vital role in creating compounds with various pharmacological properties, including anti-inflammatory, antimicrobial, and antidiabetic activities.

- Thiazolidine FFA2 Agonists: It is used in the exploration of thiazolidine Free Fatty Acid Receptor 2 (FFA2) agonists .

Organic Synthesis

- Reactions with Nucleophiles: this compound readily reacts with nucleophiles like amines, alcohols, and water, typically in solvents such as dichloromethane or tetrahydrofuran (THF) with a base to facilitate the reaction.

- Acylation Reactions: The chlorocarbonyl group facilitates acylation reactions, enabling the introduction of the thiazolidine moiety into complex molecules.

Applications in Cancer Research

- Cytotoxicity Enhancement: Cyclized 2,4-disubstituted thiazoles, synthesized using this compound derivatives, have shown enhanced cytotoxicity against HepG-2, Caco2, and MCF-7 cancer cell lines .

- Thiazole Synthesis: this compound is utilized in synthesizing various substituted thiazoles and thiazolidine-4-ones, which are then evaluated for their inhibitory activity against cancer cell lines .

Mécanisme D'action

The mechanism of action of methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of substituted thiazolidine derivatives. This reactivity is utilized in various synthetic and bioconjugation applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazolidine-4-carboxylic acid: A precursor to methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate, used in similar synthetic applications.

Thiazole derivatives: Compounds with a similar thiazole ring structure, known for their diverse biological activities.

Uniqueness

This compound is unique due to its chlorocarbonyl functional group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Activité Biologique

Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the thiazolidinone family, characterized by a thiazolidine ring with a carbonyl group. The presence of the chlorocarbonyl group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

The primary mechanism of action involves the compound's reactivity with nucleophiles. The chlorine atom in the structure is particularly susceptible to nucleophilic attack, leading to the formation of various substituted thiazolidine derivatives. This reactivity is crucial for its applications in bioconjugation reactions and the synthesis of bioactive compounds.

Antimicrobial Activity

Research indicates that thiazolidinone derivatives, including this compound, exhibit notable antimicrobial properties. In vitro studies have demonstrated varying degrees of antibacterial activity against several strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) values for these compounds range significantly, indicating their potential as antimicrobial agents .

Anticancer Properties

Thiazolidinones have been identified as promising candidates in cancer therapy. A study highlighted their ability to inhibit tubulin polymerization, which is essential for cancer cell proliferation. Compounds derived from thiazolidinones showed IC50 values in the low nanomolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, modifications to the thiazolidine structure enhanced cytotoxicity against melanoma and prostate cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound exhibits other biological activities:

- Anti-inflammatory : Thiazolidinone derivatives have shown potential in reducing inflammation markers.

- Antidiabetic : Some studies suggest that these compounds may improve insulin sensitivity and glucose metabolism.

- Antiviral : There is emerging evidence supporting their efficacy against certain viral infections, including HIV and HCV .

Case Study 1: Antibacterial Evaluation

A comprehensive study evaluated the antibacterial activity of various thiazolidinone derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial effects with MIC values ranging from 625 µg/ml to >5000 µg/ml against multiple pathogens .

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer properties, researchers synthesized several analogs of thiazolidinones and subjected them to NCI-60 screening. The results showed that specific modifications led to enhanced cytotoxicity against a variety of cancer cell lines, with some compounds demonstrating IC50 values as low as 0.124 µM for leukemia cells .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

methyl 3-carbonochloridoyl-1,3-thiazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO3S/c1-11-5(9)4-2-12-3-8(4)6(7)10/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORDKGQLHLMDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCN1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10916360 | |

| Record name | Methyl 3-(chlorocarbonyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94134-48-2 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-(chlorocarbonyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94134-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094134482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-(chlorocarbonyl)-1,3-thiazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10916360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(chlorocarbonyl)thiazolidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.